molecular formula C19H22N2O4 B2575801 N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 900000-89-7

N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2575801
CAS No.: 900000-89-7
M. Wt: 342.395
InChI Key: MCZHMYRXXAXDSJ-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide derivative designed for advanced scientific research. This compound features a central oxalamide backbone, an N1-substituted 4-ethoxyphenyl group, and an N2-substituted 2-methoxyphenethyl moiety. Its molecular structure is characteristic of a class of compounds investigated for their diverse biological activities and utility in organic synthesis . In medicinal chemistry, oxalamide derivatives similar to this compound have shown significant potential in various research applications. They are frequently explored as scaffolds for developing enzyme inhibitors, with studies indicating activity against targets such as stearoyl-CoA desaturase (SCD) and soluble epoxide hydrolase (sEH) . Furthermore, related bis-aryl oxalamides have been investigated for their antiviral properties and as modulators of cellular signaling pathways, including the induction of apoptosis and cell cycle arrest in cancer cell lines . The mechanism of action for this class of compounds typically involves targeted interaction with specific enzymes or receptors, leading to the modulation of their biological function . The presence of the methoxy and ethoxy substituents on the aromatic rings is known to influence the compound's electronic properties, solubility, and binding affinity to biological targets, making it a versatile candidate for structure-activity relationship (SAR) studies . Researchers utilize this compound in chemistry as a building block for complex molecules and in biology as a probe to study biochemical pathways . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Notice on Information Generation: A specific datasheet for this compound was not available in the search results. The product description above was created by synthesizing information from the highly similar compounds N1-(4-ethoxyphenyl)-N2-(4-sulfamoylphenethyl)oxalamide and N1-(4-ethoxyphenyl)-N2-(4-nitrophenyl)oxalamide , which share the same N1-(4-ethoxyphenyl)oxalamide core structure.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-25-16-10-8-15(9-11-16)21-19(23)18(22)20-13-12-14-6-4-5-7-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZHMYRXXAXDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 4-ethoxyaniline in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.

    Step 3: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    Step 4: Add 2-methoxyphenethylamine to the reaction mixture and stir for 12 hours at room temperature.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of iron(III) bromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The oxalamide scaffold allows for modular substitution, enabling tailored biological or functional properties. Below is a detailed comparison of N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide with analogous compounds from the evidence, focusing on substituents, synthesis yields, spectroscopic data, and functional roles.

Key Observations

Substituent Effects on Yield :

  • Electron-donating groups (e.g., methoxy, ethoxy) at N1/N2 positions generally improve synthetic yields. For example, compound 21 (3-ethoxyphenyl) achieved an 83% yield, whereas halogenated analogs (e.g., 70 , 4-chlorophenyl) showed moderate yields (72%) .
  • Steric hindrance from bulkier groups (e.g., bromophenyl in compound 19 ) reduced yields to 30% .

Spectroscopic Trends :

  • Methoxy protons in aromatic rings resonate at δ ~3.7–3.8 ppm in ¹H NMR .
  • ESI-MS data confirm molecular weights with high precision (e.g., 332.9 [M+H]+ for 70 ) .

Biological and Functional Differences :

  • Halogenated Derivatives (e.g., 70, 28) : Exhibit enzyme inhibition (e.g., SCD1, cytochrome P450 4F11) due to enhanced electrophilicity from electron-withdrawing groups .
  • Flavor-Enhancing Oxalamides (e.g., S336) : Feature heterocyclic or benzyl groups for receptor binding (hTAS1R1/hTAS1R3) .

Research Findings and Implications

Synthetic Flexibility : Oxalamides are synthesized via coupling reactions between substituted amines and oxalyl chloride derivatives. The high yields of ethoxy/methoxy-substituted analogs suggest favorable reaction kinetics under mild conditions .

Structure-Activity Relationships (SAR) :

  • Aromatic Substitution : Ethoxy/methoxy groups enhance solubility and metabolic stability compared to halogens .
  • Chain Length : Phenethyl groups (vs. benzyl) improve bioavailability by reducing steric clashes in enzyme binding pockets .

Regulatory and Commercial Use : Compounds like S336 highlight the oxalamide scaffold’s versatility beyond pharmacology, achieving regulatory approval as flavor additives .

Biological Activity

N1-(4-ethoxyphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an oxalamide linkage, which is characterized by the presence of two aromatic substituents: a 4-ethoxyphenyl group and a 2-methoxyphenethyl group. This unique structure may influence its biological properties, making it a subject of interest in medicinal chemistry.

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The primary mechanism involves the inhibition of certain enzymes, which can lead to various physiological effects:

  • Enzyme Inhibition : The compound has been shown to inhibit α-glucosidase activity, which plays a critical role in carbohydrate metabolism. This inhibition results in decreased glucose absorption and lower postprandial blood glucose levels, suggesting potential applications in managing diabetes.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which are beneficial in reducing oxidative stress within biological systems. Such properties could be advantageous in preventing cellular damage associated with various diseases.

Biological Activity and Therapeutic Potential

The biological activities of this compound extend beyond enzyme inhibition:

  • Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory effects. It is hypothesized that this oxalamide derivative may also exhibit such activities, potentially aiding in the treatment of inflammatory conditions.
  • Anticancer Potential : There is growing interest in the anticancer properties of oxalamides. Studies on related compounds suggest that they may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Enzyme InhibitionDemonstrated significant α-glucosidase inhibition, leading to reduced glucose absorption.
Antioxidant ActivityShowed potential antioxidant effects, mitigating oxidative stress in vitro.
Anticancer ActivityIndicated possible anticancer effects through apoptosis induction in specific cancer cell lines.

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